
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a suitable reducing agent. For example, the reduction of 1-benzyl-5-methyl-3-piperidone with sodium borohydride in methanol can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction using ketoreductases derived from genetically modified microorganisms has been reported as an efficient method for producing this compound with high stereochemical purity .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-benzyl-5-methyl-3-piperidone.
Reduction: 1-benzyl-5-methyl-piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third carbon atom can form hydrogen bonds with target proteins, influencing their activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-methyl-5-phenyl-3-piperidinylamine: Similar structure but with an amine group instead of a hydroxyl group.
(3R,5R)-1-benzyl-5-methyl-3-piperidone: Similar structure but with a ketone group instead of a hydroxyl group.
(3R,5R)-1-benzyl-5-methyl-piperidine: Similar structure but without the hydroxyl group.
Uniqueness
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3R,5R)-1-benzyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
ADFBVTAJGJLTTL-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


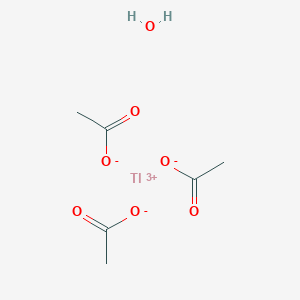
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
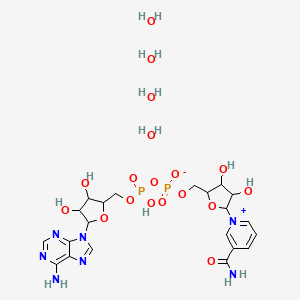
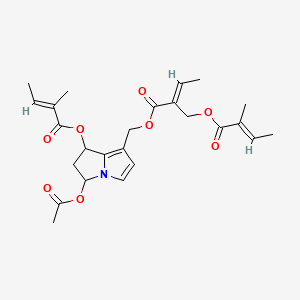
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)

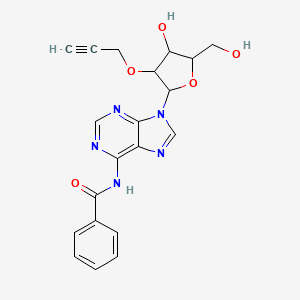
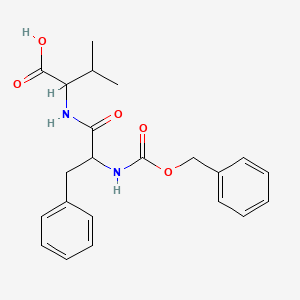
![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
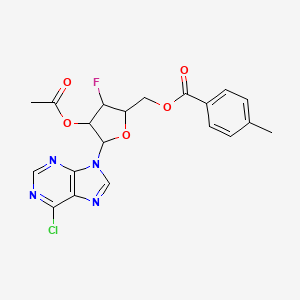
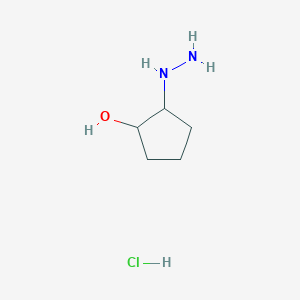
![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)
